4-Methylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpyrrolidine-3-carboxamide is an organic compound with the molecular formula C6H12N2O It features a five-membered pyrrolidine ring substituted with a methyl group at the 4-position and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyrrolidine-3-carboxamide typically involves the amidation of 4-methylpyrrolidine-3-carboxylic acid. This can be achieved through catalytic or non-catalytic amidation methods. Catalytic amidation often employs coupling reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine. Non-catalytic amidation can be performed using direct heating of the carboxylic acid with an amine under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-Methylpyrrolidine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-Methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.
Pyrrolidinone: A similar structure with a carbonyl group at the 2-position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the 2 and 5 positions.
Uniqueness
4-Methylpyrrolidine-3-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-4-2-8-3-5(4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |
InChI Key |
VIRYDJHNPSFCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.